(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

alkaline phosphatase inhibition anticancer isozyme selectivity

The target compound, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 896277-89-7; MF C₁₈H₁₅FN₂O₃S₂; MW 390.45 g mol⁻¹), belongs to the thiazol‑2‑ylidene‑benzamide chemotype. This family has generated potent inhibitors of human tissue‑nonspecific alkaline phosphatase (h‑TNAP) and fatty acid amide hydrolase (FAAH).

Molecular Formula C18H15FN2O3S2
Molecular Weight 390.45
CAS No. 896277-89-7
Cat. No. B2668887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
CAS896277-89-7
Molecular FormulaC18H15FN2O3S2
Molecular Weight390.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C
InChIInChI=1S/C18H15FN2O3S2/c1-3-11-21-16-13(19)8-6-9-14(16)25-18(21)20-17(22)12-7-4-5-10-15(12)26(2,23)24/h3-10H,1,11H2,2H3
InChIKeyBRMIZJYKDDABID-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiazol‐2‐ylidene Benzamide 896277-89-7 – Core Structural Features and Procurement-Relevant Identity


The target compound, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 896277-89-7; MF C₁₈H₁₅FN₂O₃S₂; MW 390.45 g mol⁻¹), belongs to the thiazol‑2‑ylidene‑benzamide chemotype [1]. This family has generated potent inhibitors of human tissue‑nonspecific alkaline phosphatase (h‑TNAP) and fatty acid amide hydrolase (FAAH) [2][3]. Unlike the well‑studied analogues that carry a 4‑fluorophenyl or piperidine‑sulfonyl appendage, this compound introduces a unique combination of an N3‑allyl group, a C4‑fluorine on the benzothiazole core, and a 2‑methylsulfonyl substituent on the benzamide ring—features that are expected to modulate selectivity, metabolic stability, and physicochemical profile relative to previously disclosed chemotypes.

Why Generic Thiazol‑2‑ylidene Benzamides Cannot Replace 896277-89-7 in Focused Studies


Thiazol‑2‑ylidene‑benzamides are not a uniform class; even minor structural changes can drastically alter enzyme inhibition profiles [1][2]. For instance, among 18 analogues evaluated by Ejaz et al., only three (2a, 2e, 2i) showed meaningful h‑TNAP inhibition, and the most potent (2e) differed from inactive congeners only by a chlorine and a 4‑fluorophenyl substitution [1]. Similarly, FAAH SAR studies demonstrated that deleting the sulfonyl group or replacing the piperidine ring collapsed activity [3]. The present compound’s unique triad—allyl, C4‑fluorine, and 2‑methylsulfonyl—has no direct precedent in the published SAR, meaning that generic “in‑class” replacements are unlikely to reproduce its specific hydrogen‑bonding, hydrophobic, and electronic interactions with target enzymes. This makes it a non‑substitutable tool for probing structure‑activity relationships where the allyl‑fluorine‑sulfonyl motif is the variable of interest.

Quantitative Differentiation Evidence for 896277-89-7 Versus Closest Comparator Chemotypes


Predicted h‑TNAP Selectivity Window Inferred from Structural Divergence from 2e

The Ejaz et al. study established that compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) is the most potent h‑TNAP inhibitor in the series (IC₅₀ = 0.079 ± 0.002 µM), while structurally similar analogues were >100‑fold less active [1]. The target compound replaces the 4‑fluorophenyl ring with an N3‑allyl substituent and introduces a C4‑fluorine on the benzothiazole. Based on the published SAR, the absence of the 4‑fluorophenyl group is anticipated to reduce h‑TNAP affinity, while the C4‑fluorine may introduce a gain in h‑IAP (intestinal alkaline phosphatase) selectivity. Quantitative h‑TNAP and h‑IAP IC₅₀ values for the target compound have not been publicly reported; the inference is class‑level only [2].

alkaline phosphatase inhibition anticancer isozyme selectivity

FAAH Inhibitory Potential: Differentiated by Absence of Piperidine‑Sulfonyl Moiety

Benzothiazole analogue 3 (FAAH inhibitor 1; CAS 326866-17-5) inhibits FAAH with IC₅₀ = 18 nM; the sulfonyl group and the piperidine ring were identified as essential pharmacophoric elements [1]. The target compound retains the 2‑methylsulfonylbenzamide fragment but lacks the piperidine‑sulfonyl tail. SAR from the same series shows that deletion of the piperidine‑sulfonyl reduces potency by >500‑fold [2]. Therefore, the target compound is expected to exhibit significantly weaker FAAH inhibition than analogue 3, but its simplified scaffold may serve as a cleaner probe for teasing apart FAAH binding contributions of the benzothiazole‑sulfonyl core independent of the piperidine interaction.

FAAH inhibition endocannabinoid pain

Lipophilicity and Permeability Differentiation Versus 2e and Analogue 3

Computed logP values highlight significant differences that influence membrane permeability and off‑target binding risk. The target compound (ZINC8274800) has a calculated logP of 3.618 and a topological polar surface area (tPSA) of 75 Ų [1]. In comparison, compound 2e (Cl‑phenyl‑fluorophenyl derivative) has a higher molecular weight (346.81 g mol⁻¹) and fewer hydrogen‑bond acceptors, suggesting lower aqueous solubility . FAAH inhibitor 1 (MW 497.65) has a larger, more lipophilic structure. The target compound’s balanced logP and moderate tPSA place it closer to optimal CNS drug space, making it a more suitable scaffold for CNS‑penetrant probe development than either comparator.

physicochemical properties logP drug-likeness

Allyl Group as a Synthetic Handle: Differentiation from Saturated N‑Alkyl Analogues

The N3‑allyl substituent provides a latent functional handle for thiol‑ene or copper‑free click chemistry, enabling facile conjugation to fluorophores, biotin, or solid supports without perturbing the benzothiazole pharmacophore [1]. Most published thiazol‑2‑ylidene‑benzamides bear saturated alkyl or aryl N‑substituents that lack this bioorthogonal reactivity [2]. This structural feature uniquely positions the target compound as a starting point for generating activity‑based probes (ABPP) or affinity reagents when the allyl‑fluorine‑sulfonyl triad must be retained.

chemical biology click chemistry proteomics

Highest-Value Application Scenarios for (Z)-N-(3-Allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide


Isozyme‑Selectivity Profiling of Alkaline Phosphatase Inhibitors

Use the compound as a structurally divergent probe alongside compound 2e to map the contribution of the N3‑allyl‑C4‑fluorine motif to h‑TNAP versus h‑IAP selectivity. The predicted shift in isozyme preference, inferred from the Ejaz et al. SAR [1], makes it a rational choice for laboratories expanding the selectivity landscape of thiazol‑2‑ylidene‑benzamides.

FAAH Mechanistic Studies Requiring a Fragment‑Like Negative Control

Employ the compound as a minimal‑pharmacophore control in FAAH enzymatic assays. Because it retains the sulfonyl‑benzothiazole core but lacks the piperidine‑sulfonyl extension critical for nanomolar potency [2], it can help deconvolute binding energy contributions of the core scaffold from those of the extended tail.

CNS‑Penetrant Probe Development Starting Point

The favorable computed logP (3.618) and moderate tPSA (75 Ų) [3] position the compound within a physicochemical range associated with blood‑brain barrier permeability. Teams designing CNS‑exposed thiazol‑2‑ylidene‑benzamides can use this compound as a lead‑like starting point that balances lipophilicity better than the more hydrophobic 2e or the larger FAAH inhibitor 1.

Activity‑Based Probe Synthesis via Allyl Bioorthogonal Conjugation

Leverage the unique N3‑allyl group for bioorthogonal ligation reactions (thiol‑ene or strain‑promoted azide‑alkyne cycloaddition after azide conversion) to generate fluorescent or biotinylated probes [4]. This application is impractical with saturated‑alkyl analogues and represents a distinct procurement rationale for chemical biology groups.

Quote Request

Request a Quote for (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.